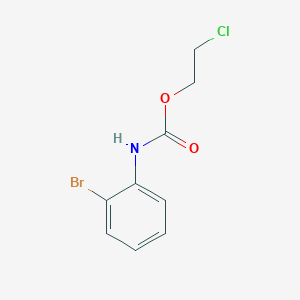

2-chloroethyl N-(2-bromophenyl)carbamate

Description

Contextualizing Carbamate (B1207046) Derivatives within Contemporary Organic and Medicinal Chemistry Research

Carbamate derivatives, characterized by the -NHCO-O- functional group, are a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov They are recognized for their chemical stability and their ability to act as peptide bond surrogates, which allows them to mimic or modulate the function of peptides and proteins. nih.govacs.org This property is crucial in drug design, where carbamates are incorporated into molecules to enhance their permeability across cell membranes and their stability against enzymatic degradation. nih.govresearchgate.net

The carbamate moiety is a key structural motif in numerous approved drugs and prodrugs, highlighting its therapeutic relevance. nih.govnoaa.gov Beyond pharmaceuticals, carbamates are widely used in agricultural chemicals, such as pesticides and herbicides, and as protecting groups for amines in organic synthesis. nih.govacs.org The versatility of the carbamate group allows for a wide range of structural modifications, enabling chemists to fine-tune the biological activity and physicochemical properties of molecules. researchgate.net

Overview of N-Aryl Carbamate Frameworks: Significance in Structure-Activity Relationship Studies

N-aryl carbamates, a subclass of carbamates where the nitrogen atom is attached to an aromatic ring, are of particular importance in structure-activity relationship (SAR) studies. nih.gov The aromatic ring provides a scaffold that can be systematically modified with various substituents to probe interactions with biological targets. nih.gov These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and efficacy. nih.govnih.gov

SAR studies on N-aryl carbamates have been instrumental in the development of enzyme inhibitors for various therapeutic areas. nih.gov By analyzing how different substituents on the aryl ring impact biological activity, researchers can build predictive models to design more potent and selective compounds. mdpi.comresearchgate.net The planarity and rigidity of the N-aryl group can also contribute to a more defined orientation of the molecule within a binding site, leading to improved target engagement. acs.org

Rationale for Investigating Halogenated Carbamates and Related N-Substituted Ethyleneamine Derivatives

The introduction of halogen atoms, such as bromine and chlorine in the case of 2-chloroethyl N-(2-bromophenyl)carbamate, is a common strategy in medicinal chemistry to modulate a compound's properties. Halogens can influence a molecule's conformation, metabolic stability, and binding affinity through various mechanisms, including steric effects and the formation of halogen bonds. mdpi.com

The investigation of halogenated carbamates is driven by the potential to enhance their biological activity and pharmacokinetic profile. For instance, the presence of halogens on the N-aryl ring can significantly impact the fungicidal activity of N-aryl carbamates. mdpi.com Furthermore, the 2-chloroethyl group is a reactive moiety that can participate in alkylation reactions, making compounds containing this group potential candidates for covalent inhibitors or as intermediates in the synthesis of more complex molecules. The study of related N-substituted ethyleneamine derivatives is also of interest, as these structures can be formed from or used as precursors to compounds like this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethyl N-(2-bromophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c10-7-3-1-2-4-8(7)12-9(13)14-6-5-11/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQDLUQFTMEYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)OCCCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloroethyl N 2 Bromophenyl Carbamate and Analogues

Strategies for Carbamate (B1207046) Bond Formation

The formation of the carbamate bond is the crucial step in the synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate. Various methodologies have been developed to achieve this transformation, often relying on the reaction of an amine with a suitable carbonyl-containing electrophile.

A primary and widely used method for the synthesis of carbamates is the reaction of an amine with a chloroformate. In the case of this compound, this involves the reaction of 2-bromoaniline with 2-chloroethyl chloroformate. rutgers.edu This reaction is a type of acylation where the nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride and the formation of the carbamate linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

2-Chloroethyl chloroformate is a common reagent used in the synthesis of various carbamates and for derivatizing amines for analytical purposes, such as gas chromatography. wikipedia.orgsigmaaldrich.com Its synthesis is achieved through the reaction of ethylene oxide with phosgene. wikipedia.orgnih.gov

Table 1: Synthesis of Carbamates using Chloroformate Intermediates

| Amine | Chloroformate | Product |

|---|---|---|

| 2-Bromoaniline | 2-Chloroethyl chloroformate | This compound |

| Aniline | Ethyl chloroformate | Ethyl N-phenylcarbamate rutgers.edu |

The formation of this compound via the reaction of 2-bromoaniline and 2-chloroethyl chloroformate is a classic example of an acylation reaction. In this context, the 2-chloroethyl chloroformate acts as an acylating agent. The general principle involves the nucleophilic attack of the amino group of the substituted aniline on the carbonyl carbon of the chloroformate.

This method is analogous to the synthesis of N-(4-bromophenyl)-2-chloroacetamide, where 4-bromoaniline is acylated with 2-chloroacetyl chloride in the presence of a base like triethylamine. chemicalbook.com The reaction proceeds by the dropwise addition of the acyl chloride to a solution of the aniline, typically at a reduced temperature to control the reaction's exothermicity.

Beyond the use of chloroformates, several other general methods for the synthesis of N-aryl carbamates have been developed. These alternative approaches often aim to avoid the use of hazardous reagents like phosgene and its derivatives. nih.gov

One significant strategy involves the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate in the presence of an alcohol. mit.edumit.eduorganic-chemistry.orgorganic-chemistry.org This method generates an aryl isocyanate in situ, which is then trapped by the alcohol to form the desired N-aryl carbamate. This approach is versatile and provides access to a wide range of carbamates, including important protecting groups used in organic synthesis. mit.eduorganic-chemistry.org

Copper-catalyzed coupling reactions have also emerged as an efficient means of synthesizing N-aryl carbamates. organic-chemistry.orgresearchgate.net These methods can involve the coupling of aryl halides with potassium cyanate in an alcohol solvent or the reaction of azidoformates with boronic acids. organic-chemistry.org

Other approaches include:

The Hofmann rearrangement of aromatic amides, which can be conducted under green conditions using reagents like oxone and potassium chloride to generate an isocyanate intermediate that is subsequently trapped by an alcohol. nih.gov

The three-component coupling of amines, carbon dioxide, and alkyl halides, which offers a mild and efficient route to carbamates. nih.govorganic-chemistry.org

The reaction of arylamines with carbon dioxide in the presence of a dehydrating agent to form an isocyanate, which is then reacted with an alcohol. organic-chemistry.org

Table 2: General Synthetic Approaches for N-Aryl Carbamates

| Method | Key Reagents | Intermediate |

|---|---|---|

| Palladium-catalyzed cross-coupling | Aryl halide, sodium cyanate, alcohol, Pd catalyst | Aryl isocyanate mit.edumit.eduorganic-chemistry.org |

| Copper-catalyzed cross-coupling | Aryl halide, potassium cyanate, alcohol, Cu catalyst | Aryl isocyanate organic-chemistry.orgresearchgate.net |

| Hofmann Rearrangement | Aromatic amide, oxone, KCl, alcohol | Isocyanate nih.gov |

Precursor Synthesis and Derivatization Routes

The successful synthesis of this compound relies on the availability of its key precursors: a 2-chloroethanol derivative (in the form of 2-chloroethyl chloroformate) and a bromophenylamine scaffold (2-bromoaniline).

2-Chloroethanol is a crucial building block for the synthesis of 2-chloroethyl chloroformate. chlorohydrin.com Historically, it was produced on a large scale as a precursor to ethylene oxide. chlorohydrin.comchemcess.com The primary industrial method for its synthesis is the treatment of ethylene with hypochlorous acid. chemcess.comresearchgate.net This reaction is typically carried out by bubbling ethylene through an aqueous solution of chlorine and water, which establishes an equilibrium containing hypochlorous acid. chemcess.com

Alternative laboratory-scale preparations include:

The reaction of ethylene glycol with concentrated hydrochloric acid or hydrogen chloride gas. youtube.com

The direct reaction of ethylene oxide with hydrochloric acid. chlorohydrin.com

2-Chloroethanol itself can be used in various other synthetic applications, including the preparation of dyes and pharmaceuticals. chlorohydrin.comresearchgate.net

2-Bromoaniline is the aromatic amine precursor required for the synthesis of this compound. There are several established routes for the preparation of 2-bromoaniline:

Reduction of o-Nitrobromobenzene: This is a common method where ortho-nitro-bromobenzene is reduced to 2-bromoaniline using reagents such as iron powder in the presence of an acid like hydrobromic acid or hydrochloric acid. guidechem.comchemicalbook.com The ortho-nitro-bromobenzene precursor can be synthesized from ortho-nitroaniline via a diazotization reaction followed by a Sandmeyer reaction. guidechem.com

Direct Bromination of Aniline: While direct bromination of aniline tends to produce a mixture of ortho and para isomers, with the para isomer being the major product, it is possible to obtain 2-bromoaniline through this route, followed by separation. askfilo.com

From Bromobenzene: A multi-step synthesis starting from bromobenzene can also yield 2-bromoaniline. This can involve sulfonation to block the para position, followed by nitration, reduction of the nitro group, and finally, removal of the sulfonic acid group. stackexchange.comechemi.com Another approach is the direct nitration of bromobenzene and subsequent chromatographic separation of the ortho and para isomers, followed by reduction. stackexchange.comechemi.com

Table 3: Comparison of Synthetic Routes to 2-Bromoaniline

| Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| o-Nitroaniline | Diazotization, Sandmeyer reaction, Reduction | Classic and well-established route guidechem.com | Potential for side reactions and by-product formation guidechem.com |

| Aniline | Direct bromination | Fewer steps askfilo.com | Poor regioselectivity, mixture of isomers |

Methods for Introducing Halogen Substitutions on Aromatic Rings

The introduction of halogen atoms onto the aromatic ring of N-phenylcarbamates is a crucial step in the synthesis of compounds like this compound. Electrophilic aromatic substitution (EAS) is the most common method for this transformation. The carbamate group (-NHCOO-) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby increasing its nucleophilicity. chemistrytalk.orgorganicchemistrytutor.com

However, the regioselectivity of halogenation can be influenced by several factors, including the nature of the halogenating agent, the reaction conditions, and the presence of other substituents on the ring. mdpi.com For instance, bromination of an N-phenylcarbamate would be expected to yield a mixture of ortho- and para-brominated products. To achieve specific regioselectivity, such as the ortho-bromination required for this compound, directing group strategies or the use of pre-functionalized starting materials, like 2-bromoaniline, are often employed.

In a directed metalation approach, the carbamate group can act as a directed metalation group (DMG), facilitating lithiation at the ortho position, followed by quenching with an electrophilic bromine source. nih.govacs.org This method offers high regioselectivity. Alternatively, the synthesis can commence from a commercially available halo-substituted aniline. For example, 2-bromoaniline can be converted to 2-bromophenyl isocyanate, which then reacts with an appropriate alcohol to form the desired carbamate.

Table 1: Regioselectivity in Electrophilic Bromination of a Substituted Aniline Derivative

| Electrophile / Conditions | Major Product(s) | Comments |

| Br₂ / Acetic Acid | Ortho- and Para-isomers | Classic electrophilic aromatic substitution with poor regioselectivity. |

| N-Bromosuccinimide (NBS) | Para-isomer favored | Milder brominating agent, can offer improved selectivity. mdpi.com |

| 1. s-BuLi, TMEDA, THF, -78 °C; 2. Br₂ | Ortho-isomer | Directed ortho-metalation provides high regioselectivity. nih.gov |

Advanced Synthetic Techniques for Analogous Structures

The synthesis of analogues of this compound often requires more sophisticated methods to achieve desired structural complexity and selectivity.

Base-Mediated Coupling Reactions

Base-mediated reactions are pivotal in the synthesis and transformation of carbamates. For instance, the intramolecular cyclization of 2-haloethyl N-arylcarbamates to form 2-oxazolidinones is a well-documented transformation. nih.gov This reaction proceeds via an intramolecular Williamson ether synthesis, where the carbamate nitrogen, upon deprotonation by a base, acts as a nucleophile, displacing the halide on the ethyl side chain. The choice of base and reaction conditions can significantly influence the yield and rate of this cyclization.

Furthermore, base-mediated intermolecular coupling reactions can be employed to build more complex carbamate structures. For example, the reaction of a deprotonated carbamate with an electrophile can lead to N-alkylation or N-arylation.

Alkylation and Arylation Strategies in Carbamate Chemistry

The nitrogen atom of the carbamate group can be further functionalized through alkylation and arylation reactions. N-alkylation of carbamates can be achieved using various alkylating agents in the presence of a base. epa.gov For instance, the use of cesium carbonate and tetrabutylammonium iodide (TBAI) has been shown to be effective for the selective N-alkylation of carbamates. epa.gov More advanced methods, such as iridium-catalyzed N-alkylation using alcohols as alkylating agents, offer an atom-economical alternative. researchgate.net

N-arylation of carbamates is often accomplished using transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming the N-aryl bond. nih.govorganic-chemistry.orgmit.edu This methodology allows for the coupling of a wide range of aryl halides or triflates with the carbamate nitrogen, providing access to a diverse library of N-aryl carbamates. nih.govorganic-chemistry.orgmit.edu

Table 2: Comparison of N-Alkylation and N-Arylation Methods for Carbamates

| Reaction Type | Reagents and Conditions | Advantages | Disadvantages |

| N-Alkylation | Alkyl halide, Cs₂CO₃, TBAI | Mild conditions, high selectivity. epa.gov | Requires stoichiometric base. |

| Alcohol, [Cp*IrCl₂]₂, NaOAc | Atom-economical, solvent-free conditions. researchgate.net | Requires a precious metal catalyst. | |

| N-Arylation | Aryl halide/triflate, Pd catalyst, ligand, base | Broad substrate scope, high efficiency. nih.govorganic-chemistry.org | Catalyst and ligand can be expensive. |

Chemo- and Regioselective Considerations in Synthetic Pathways

In molecules with multiple functional groups, chemo- and regioselectivity are paramount. For the synthesis of halogenated aryl carbamates, the timing of the halogenation step is a key consideration. Halogenating the aniline precursor before carbamate formation ensures a defined regiochemistry.

In palladium-catalyzed cross-coupling reactions for N-arylation, the choice of ligand and reaction conditions can be tuned to achieve chemoselectivity, allowing the reaction to proceed in the presence of other sensitive functional groups. organic-chemistry.org For instance, certain ligands may promote the coupling of aryl chlorides over aryl bromides, or tolerate ester and amide functionalities within the substrates. mit.edu

The carbamate group itself can act as a directing group in electrophilic aromatic substitution, influencing the position of incoming electrophiles. nih.govacs.org This directing effect can be exploited to synthesize polysubstituted aromatic carbamates with high regiocontrol. nih.govacs.org

Chemical Reactivity and Mechanistic Pathways

The carbamate ester linkage is susceptible to hydrolysis, and the mechanism of this cleavage is highly dependent on the structure of the carbamate and the reaction conditions.

Hydrolysis Mechanisms of Carbamate Esters (e.g., BAc2, E1cB pathways)

The hydrolysis of carbamate esters in basic conditions can proceed through two primary mechanistic pathways: the bimolecular acyl-carbon cleavage (BAc2) mechanism and the elimination-conjugate base (E1cB) mechanism. nih.govresearchgate.net

The BAc2 mechanism is analogous to the saponification of esters. It involves the nucleophilic attack of a hydroxide ion at the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. nih.govresearchgate.net Subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond and the formation of a carbamic acid and an alcohol. This pathway is generally favored for N,N-disubstituted carbamates, where the nitrogen atom lacks a proton. nih.gov

The E1cB mechanism is prevalent for N-monosubstituted carbamates, especially those with a good leaving group on the oxygen. nih.govrsc.org This pathway involves a two-step process. First, a base abstracts the acidic proton from the carbamate nitrogen to form a conjugate base (an N-anion). nih.govrsc.org In the second, rate-determining step, this anion eliminates the leaving group (the alcohol moiety) to form a highly reactive isocyanate intermediate. nih.govrsc.org The isocyanate is then rapidly hydrolyzed by water to the corresponding carbamic acid, which decarboxylates to yield the amine. The presence of electron-withdrawing groups on the aryl ring of an aryl carbamate can facilitate the E1cB pathway by increasing the acidity of the N-H proton and stabilizing the anionic intermediate.

Table 3: Factors Influencing the Hydrolysis Mechanism of Carbamate Esters

| Factor | Favors BAc2 | Favors E1cB | Rationale |

| N-Substitution | N,N-disubstituted | N-monosubstituted | The absence of an acidic N-H proton prevents the initial deprotonation step of the E1cB pathway. nih.gov |

| Leaving Group | Poor leaving group | Good leaving group | A better leaving group facilitates the elimination step in the E1cB mechanism. rsc.org |

| Aryl Substituents | Electron-donating groups | Electron-withdrawing groups | Electron-withdrawing groups increase the acidity of the N-H proton, favoring the formation of the conjugate base for the E1cB pathway. |

The distinction between these mechanisms can be probed experimentally, for example, through Hammett plots. A large positive ρ value for the hydrolysis of a series of substituted aryl carbamates is indicative of the E1cB mechanism, as there is significant negative charge buildup on the leaving group in the transition state of the rate-determining step. nih.govresearchgate.net Conversely, a smaller ρ value is more consistent with the BAc2 mechanism. nih.gov

Influence of Substituents on Reaction Kinetics and Product Formation

The reactivity of aryl carbamates, including analogues of this compound, is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density distribution within the molecule, thereby affecting the rates of reaction and, in some cases, the nature of the products formed. The electronic effects of these substituents are often quantified using the Hammett equation, which provides a framework for understanding structure-reactivity relationships.

In the transesterification of O-methyl-N-aryl carbamates, studies have shown that the presence of electron-withdrawing groups on the aryl moiety accelerates the reaction. rsc.org This is consistent with a mechanism where the rate-determining step involves a nucleophilic attack on the carbonyl carbon. Electron-withdrawing substituents increase the electrophilicity of this carbon, making it more susceptible to attack. rsc.org

Conversely, in the context of reductively-initiated fragmentation of nitrobenzyl carbamates, a different trend is observed. These compounds are designed to release a therapeutic agent upon reduction of the nitro group to a hydroxylamine, which then fragments. A systematic study on the fragmentation of 2-, 3-, and α-substituted 4-nitrobenzyl carbamates revealed that electron-donating substituents on the benzyl ring accelerate the fragmentation process. rsc.org This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon in the transition state of the fragmentation reaction. rsc.org The relationship between the substituent's electronic properties (represented by the Hammett constant, σ) and the fragmentation half-life (Mt1/2) was quantitatively described by the equation: log(Mt1/2) = 0.57σ + 1.30. rsc.org

The table below illustrates the effect of various substituents on the fragmentation half-life of model hydroxylaminobenzyl carbamates.

| Substituent Position | Substituent | Hammett Constant (σ) | Maximum Half-Life (Mt1/2) in minutes |

| - | H (Parent) | 0.00 | 16.0 |

| α | -CH₃ | - | 9.5 |

| 2' | -OCH₃ | -0.27 (σp) | 9.0 |

| 2' | -CH₃ | -0.17 (σp) | 11.5 |

| 3' | -OCH₃ | +0.12 (σm) | 19.5 |

| 3' | -CH₃ | -0.07 (σm) | 14.5 |

Data compiled from a study on substituted 4-nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. rsc.org

These findings demonstrate that the kinetic profile of reactions involving aryl carbamates can be finely tuned by strategic placement of substituents on the aromatic ring, allowing for the rational design of molecules with specific reactivity patterns.

Potential for Electrophilic Reactivity and Molecular Alkylation of the 2-Chloroethyl Moiety

The 2-chloroethyl group attached to the carbamate nitrogen, as seen in this compound, confers significant potential for electrophilic reactivity and molecular alkylation. This reactivity is characteristic of nitrogen mustards and related compounds containing a (2-chloroethyl)amine moiety. acs.org The mechanism typically involves an intramolecular cyclization where the nitrogen atom displaces the chloride ion, forming a highly reactive aziridinium electrophile in situ. acs.org This strained, three-membered ring is a potent electrophile that readily reacts with a wide range of biological nucleophiles. acs.org

However, the reactivity of the 2-chloroethyl group is modulated by the electronic nature of the group attached to the nitrogen. In the case of carbamates, the electron-withdrawing nature of the carbonyl group can influence the formation of the aziridinium intermediate. Studies on various nitrogen mustards have shown that an electron-withdrawing carbamate group can diminish reactivity by preventing the formation of the reactive aziridinium ion. acs.org This suggests that the electrophilic potential of the 2-chloroethyl moiety in this compound is present but may be attenuated compared to analogous compounds with more electron-donating groups on the nitrogen.

Despite this potential attenuation, the 2-chloroethyl group remains a source of alkylating activity. Compounds like chlorambucil, which contains an N,N-bis(2-chloroethyl) group, are known to alkylate nucleophilic sites on biomolecules such as DNA. nih.gov The primary site of alkylation on 2'-deoxyguanosine is the N7 position, leading to the formation of various adducts. nih.gov This demonstrates the capacity of the 2-chloroethyl group to engage in covalent bond formation with nucleophiles, a key aspect of its biological and chemical activity. The hydrolysis and alkylation rates of related S-(2-haloethyl)-L-cysteine analogs also point to the formation of a cyclic intermediate as a critical step in their reaction mechanism. nih.gov

The general scheme for the activation of a 2-chloroethyl amine and subsequent alkylation is as follows:

Intramolecular Cyclization: The nitrogen lone pair attacks the adjacent carbon, displacing the chloride to form a cyclic aziridinium ion.

Nucleophilic Attack: A nucleophile (Nu:) attacks one of the carbons of the strained aziridinium ring, opening it and forming a stable covalent bond.

This reactivity makes the 2-chloroethyl moiety a key functional group in the design of molecules intended for covalent modification of specific targets.

Oxidative and Reductive Transformations of Related Carbamate Derivatives

Carbamate derivatives are susceptible to both oxidative and reductive transformations, which can be achieved through various chemical and electrochemical methods. These reactions can lead to either functional group modification or cleavage of the carbamate linkage.

Oxidative Transformations: Electrochemical oxidation provides a powerful method for the functionalization of carbamates. The Shono oxidation, for instance, is an anodic oxidation process that can convert protected amines, including carbamates, into useful intermediates like enecarbamates or iminium ions. researchgate.net The proposed mechanism for this transformation involves the initial formation of an (alkoxycarbonyl)amino radical cation. This intermediate then undergoes proton loss to generate an α-amino radical, which is subsequently oxidized by another electron transfer to yield a reactive iminium ion. researchgate.net These iminium ions can be trapped by nucleophiles to form a variety of functionalized products. Additionally, photoredox catalysis in the presence of a copper catalyst has been utilized for the oxidative functionalization of the terminal C–H bond in amine derivatives, including carbamates, under mild conditions using molecular oxygen as the oxidant. acs.org

Reductive Transformations: The carbamate group can also undergo reductive cleavage. A mild and efficient method for the reductive cleavage of aryl O-carbamates to their corresponding phenols utilizes the Schwartz reagent (zirconocene hydrochloride). figshare.com This method is highly selective and tolerates a wide array of other functional groups. The reaction provides a strategic link to directed ortho metalation chemistry, where the carbamate group acts as a directed metalation group to functionalize the aromatic ring, followed by its reductive removal to yield the substituted phenol. figshare.com

The table below summarizes key oxidative and reductive transformations applicable to carbamate derivatives.

| Transformation | Method | Reagent/Conditions | Key Intermediate(s) | Product(s) |

| Oxidation | Shono Oxidation | Electrochemical (Anodic) | Radical cation, Iminium ion | Enecarbamates, α-Functionalized amines |

| Oxidation | Photoredox Catalysis | CuCl₂, Visible light, O₂ | - | C-H functionalized products |

| Reduction | Reductive Cleavage | Chemical | Schwartz Reagent (Cp₂ZrHCl) | - |

These oxidative and reductive methodologies highlight the versatility of the carbamate functional group, allowing it to serve not only as a protecting group but also as a reactive handle for diverse chemical modifications.

Advanced Spectroscopic and Structural Elucidation of 2 Chloroethyl N 2 Bromophenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides insights into the number of different types of protons and their neighboring environments. In 2-chloroethyl N-(2-bromophenyl)carbamate, distinct signals are expected for the aromatic protons, the N-H proton of the carbamate (B1207046) group, and the two methylene groups of the 2-chloroethyl chain.

The protons on the 2-bromophenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the presence of the bromo and carbamate substituents, these four protons will be chemically non-equivalent and will likely exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with their neighbors. The N-H proton of the carbamate linkage typically gives rise to a broad singlet in the region of δ 8.0-9.5 ppm, with its chemical shift being sensitive to solvent and concentration.

The two methylene groups of the 2-chloroethyl moiety will appear as two distinct triplets. The methylene group adjacent to the oxygen atom (-O-CH₂-) is expected to be deshielded and resonate at approximately δ 4.4-4.6 ppm. The methylene group adjacent to the chlorine atom (-CH₂-Cl) will also be deshielded and is predicted to appear at around δ 3.7-3.9 ppm. The coupling between these two adjacent methylene groups results in a triplet splitting pattern for each signal, with a typical coupling constant (J) of around 6-7 Hz.

¹H NMR Data Table (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 8.5 | m |

| NH | 8.0 - 9.5 | br s |

| O-CH₂ | 4.4 - 4.6 | t |

| CH₂-Cl | 3.7 - 3.9 | t |

Abbreviations: m = multiplet, br s = broad singlet, t = triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. For this compound, nine distinct carbon signals are anticipated.

The carbonyl carbon of the carbamate group is the most deshielded and is expected to appear in the range of δ 152-155 ppm. The aromatic carbons of the 2-bromophenyl ring will resonate in the region of δ 115-140 ppm. The carbon atom directly attached to the bromine atom (C-Br) will be found around δ 115-120 ppm, while the carbon attached to the nitrogen atom (C-N) will be in the δ 135-140 ppm range. The other aromatic carbons will have chemical shifts influenced by their position relative to the substituents.

The methylene carbon of the 2-chloroethyl group bonded to the oxygen atom (-O-CH₂) is expected at approximately δ 65-70 ppm. The methylene carbon attached to the chlorine atom (-CH₂-Cl) will be more shielded and is predicted to be in the range of δ 40-45 ppm. libretexts.org

¹³C NMR Data Table (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 152 - 155 |

| Aromatic C-N | 135 - 140 |

| Aromatic C-H | 120 - 132 |

| Aromatic C-Br | 115 - 120 |

| O-CH₂ | 65 - 70 |

| CH₂-Cl | 40 - 45 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings. For this compound, a cross-peak is expected between the signals of the -O-CH₂- and -CH₂-Cl protons, confirming their connectivity within the ethyl chain. Cross-peaks would also be observed between adjacent aromatic protons, aiding in the assignment of the substitution pattern on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. nanalysis.com It would show correlations between the -O-CH₂- protons and the corresponding carbon signal, the -CH₂-Cl protons and its carbon, and each aromatic proton with its respective aromatic carbon. This allows for the direct assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. Key expected correlations for this molecule include:

The N-H proton showing a correlation to the carbonyl carbon (C=O) and the aromatic carbons ortho and para to the nitrogen.

The -O-CH₂- protons showing a correlation to the carbonyl carbon (C=O).

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the N-H bond in the carbamate group. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range. Aliphatic C-H stretching from the methylene groups will be observed as medium to strong bands just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in carbamates is expected in the region of 1690-1730 cm⁻¹. rsc.org

N-H Bending and C-N Stretching: The N-H bending vibration usually appears around 1520-1560 cm⁻¹, often coupled with C-N stretching.

C-O Stretching: Two C-O stretching bands are anticipated for the carbamate ester group, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-Br and C-Cl Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 600-700 cm⁻¹. The C-Cl stretching vibration will also be in the fingerprint region, generally in the range of 650-800 cm⁻¹.

FT-IR Data Table (Predicted)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| C=O Stretch | 1690 - 1730 | Strong |

| N-H Bend | 1520 - 1560 | Medium |

| C-O Stretch | 1200 - 1250 & 1000 - 1050 | Strong |

| C-Cl Stretch | 650 - 800 | Medium |

| C-Br Stretch | 600 - 700 | Medium |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. For this compound, the following features are expected:

Aromatic Ring Vibrations: The benzene ring will exhibit several characteristic Raman bands. A strong band corresponding to the ring breathing mode is expected around 1000 cm⁻¹. Other ring stretching vibrations will be observed in the 1580-1610 cm⁻¹ region.

C=O Stretching: The carbonyl stretch, while strong in the IR, will likely be a weaker but still observable band in the Raman spectrum in the 1690-1730 cm⁻¹ range.

C-Br and C-Cl Stretching: The C-Br and C-Cl stretching vibrations are often more prominent in the Raman spectrum compared to the IR and would be expected in the lower frequency region (below 800 cm⁻¹).

The combination of these advanced spectroscopic techniques provides a robust and detailed structural characterization of this compound, enabling a thorough understanding of its molecular architecture.

Potential Energy Distribution (PED) Analysis in Vibrational Studies

Potential Energy Distribution (PED) analysis is a crucial computational method used to provide a detailed and quantitative assignment of vibrational spectra, such as those obtained from Infrared (IR) and Raman spectroscopy. nih.gov This analysis correlates the theoretically calculated vibrational frequencies, typically derived from Density Functional Theory (DFT) calculations, with the specific internal motions of the molecule, including bond stretching, angle bending, and torsional movements. researchgate.net

For a molecule like this compound, a PED analysis would allow for the unambiguous assignment of complex vibrational modes. The process involves defining a set of non-redundant local symmetry coordinates that describe the molecule's fundamental vibrations. Software such as VEDA (Vibrational Energy Distribution Analysis) is commonly used to automate the process of defining these coordinates and calculating the PED matrix. nih.gov

The analysis quantifies the contribution of each internal coordinate to a specific normal mode of vibration. For instance, in the vibrational spectrum of this compound, PED analysis would be instrumental in:

Assigning Carbonyl Group Vibrations: Differentiating the C=O stretching mode, which is expected to be a strong band in the IR spectrum, from other nearby vibrations.

Identifying N-H and C-N Vibrations: Quantifying the contribution of N-H bending and C-N stretching modes, which are characteristic of the carbamate linkage.

Characterizing Phenyl Ring Modes: Assigning the various C-C stretching and C-H bending modes within the 2-bromophenyl ring.

Elucidating Chloroethyl Group Motions: Pinpointing the C-Cl stretching and various CH2 rocking and twisting modes associated with the chloroethyl moiety.

By providing a percentage contribution of each internal coordinate to the total potential energy of a given vibrational mode, PED analysis moves beyond simple qualitative assignments and offers a precise understanding of the molecule's dynamic behavior. nih.govresearchgate.net

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy and precision. For this compound, with the molecular formula C9H9BrClNO2, HRMS provides an experimental mass that can be compared against the theoretically calculated monoisotopic mass.

The ability of HRMS to resolve small mass differences is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas. This high resolving power ensures a high degree of confidence in the compound's identification.

Interactive Data Table: Theoretical Mass of this compound

| Property | Value |

| Molecular Formula | C9H9BrClNO2 |

| Monoisotopic Mass | 276.95053 Da |

| Nominal Mass | 277 Da |

| Common Adducts | [M+H]+, [M+Na]+, [M+K]+ |

| Theoretical [M+H]+ | 277.95781 Da |

| Theoretical [M+Na]+ | 299.93975 Da |

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) Fragmentation Patterns

The fragmentation behavior of this compound differs significantly depending on the ionization technique employed.

Electron Ionization (EI-MS): EI is a high-energy "hard" ionization technique that typically results in extensive fragmentation of the analyte molecule. libretexts.org The molecular ion (M•+) may be weak or entirely absent. The fragmentation pattern provides a detailed structural fingerprint of the molecule. For this compound, key fragmentation pathways would likely include:

Alpha Cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of characteristic acylium ions.

Loss of the Chloroethyl Group: Fragmentation involving the cleavage of the ester bond, resulting in the loss of a chloroethoxy radical or related neutral species.

McLafferty Rearrangement: If sterically possible, a hydrogen atom transfer from the ethyl chain to the carbonyl oxygen, followed by cleavage, could occur.

Cleavage of the Carbamate Bond: Scission of the N-C bond, separating the bromophenyl ring from the carbamate moiety.

Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that imparts minimal excess energy to the molecule, typically resulting in an abundant ion corresponding to the protonated molecule [M+H]+ or adducts such as the sodium adduct [M+Na]+. nih.gov Structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is selected and fragmented via collision-induced dissociation (CID). nih.govrsc.orgresearchgate.net The resulting product ions are generally formed through lower-energy pathways compared to EI. rsc.org Likely CID fragmentation pathways for the [M+H]+ ion of this compound would include:

Neutral Loss of Chloroethene: A common pathway for chloroethyl esters, leading to the formation of a protonated carbamic acid which may further fragment.

Neutral Loss of HCl: Elimination of hydrogen chloride from the chloroethyl group.

Loss of the Entire Side Chain: Cleavage of the ester oxygen-carbonyl carbon bond to yield an ion corresponding to protonated 2-bromoaniline.

Interactive Data Table: Predicted Key Fragments in MS Analysis

| Ionization | Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Structure/Loss |

| EI | 276.95 (M•+) | 170.96 | [Br-C6H4-NH2]•+ (2-bromoaniline radical cation) |

| EI | 276.95 (M•+) | 198.94 | [Br-C6H4-NCO]•+ (Bromophenyl isocyanate radical cation) |

| EI | 276.95 (M•+) | 63.02 | [CH2CH2Cl]+ (Chloroethyl cation) |

| ESI-MS/MS | 277.96 ([M+H]+) | 215.99 | [M+H - C2H3Cl]+ (Loss of chloroethene) |

| ESI-MS/MS | 277.96 ([M+H]+) | 171.97 | [Br-C6H4-NH3]+ (Protonated 2-bromoaniline) |

Predicted Collision Cross Section (CCS) Values for Isomer Differentiation

Collision Cross Section (CCS) is a physicochemical property that describes the shape and size of an ion in the gas phase. researchgate.net It is determined using ion mobility spectrometry (IMS), often coupled with mass spectrometry. researchgate.net CCS values are highly reproducible and can serve as an additional descriptor to increase confidence in compound identification, particularly for differentiating between isomers. nih.govmdpi.com

Isomers such as this compound, 2-chloroethyl N-(3-bromophenyl)carbamate, and 2-chloroethyl N-(4-bromophenyl)carbamate have identical molecular formulas and exact masses, making them indistinguishable by mass spectrometry alone. However, the different substitution patterns on the phenyl ring result in distinct three-dimensional structures. These structural differences lead to unique CCS values, allowing for their separation and differentiation by IMS. mdpi.com

Machine learning models and databases like CCSbase can provide predicted CCS values for various adducts of a molecule. researchgate.netuni.lu These predictions are valuable for the tentative identification of compounds where authentic standards are unavailable. nih.govresearchgate.net

Interactive Data Table: Predicted CCS Values for the Isomeric 2-chloroethyl N-(4-bromophenyl)carbamate

| Adduct Type | Adduct m/z | Predicted CCS (Ų) |

| [M+H]+ | 277.95781 | 148.7 |

| [M+Na]+ | 299.93975 | 160.2 |

| [M-H]- | 275.94325 | 154.8 |

| [M+K]+ | 315.91369 | 147.7 |

Note: Data presented is for the 4-bromo isomer, as a reference for the expected values for the 2-bromo target compound. Slight but measurable differences in CCS values are expected between the 2-bromo, 3-bromo, and 4-bromo isomers due to their different conformations. uni.lu

X-ray Crystallography and Solid-State Analysis

Determination of Molecular Conformation and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on molecular conformation, bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. nih.gov

While the specific crystal structure for this compound is not available, analysis of closely related compounds, such as Methyl N-(2-bromo-4-chlorophenyl)carbamate, reveals key structural features that are likely to be conserved. researchgate.net

Molecular Conformation: The structure would consist of a planar bromophenyl ring connected to a relatively planar carbamate unit (-NH-C(=O)-O-). researchgate.net A key conformational parameter is the dihedral angle between the plane of the phenyl ring and the plane of the carbamate group. In analogous structures, this angle is typically significant, indicating a non-coplanar arrangement. researchgate.net The 2-chloroethyl group would exhibit flexibility, with torsion angles defining the orientation of the C-C and C-Cl bonds.

Interactive Data Table: Representative Crystallographic Data from an Analogous Compound (Methyl N-(2-bromo-4-chlorophenyl)carbamate)

| Parameter | Value | Significance |

| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P-1 | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 4.66 Å, b = 9.46 Å, c = 11.99 Å | Defines the size and shape of the repeating unit in the crystal. |

| Dihedral Angle | 32.73° | Angle between the bromochlorophenyl ring and the methyl carbamate unit. |

| Key Interaction | N-H···O Hydrogen Bond | Primary interaction forming chains of molecules parallel to the direction. |

Note: Data from the closely related structure Methyl N-(2-bromo-4-chlorophenyl)carbamate is used to illustrate the type of information obtained from an X-ray crystallographic analysis. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. The resulting surface provides a unique three-dimensional picture of the molecular environment and highlights the nature and extent of intermolecular contacts.

For this compound, the Hirshfeld surface is mapped with various properties, such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). The dnorm surface is particularly informative, as it combines di and de with the van der Waals radii of the interacting atoms. Red regions on the dnorm surface indicate close contacts with negative values, white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts.

Key Intermolecular Interactions in this compound:

Based on the functional groups present in this compound (a bromo-substituted phenyl ring, a carbamate linkage with an N-H group, a C=O group, and a chloroethyl chain), the following intermolecular interactions are anticipated and can be quantified using Hirshfeld surface analysis:

H···H Contacts: These are typically the most abundant interactions in organic crystals, arising from the interactions between hydrogen atoms on adjacent molecules. They are characterized by a large, diffuse region in the center of the fingerprint plot.

C-H···O Interactions: The hydrogen atoms of the phenyl ring and the ethyl chain can act as hydrogen bond donors to the carbonyl oxygen atom of the carbamate group in a neighboring molecule. These appear as distinct "wings" in the fingerprint plot.

N-H···O Hydrogen Bonds: The N-H group of the carbamate is a classical hydrogen bond donor, and it is expected to form strong hydrogen bonds with the carbonyl oxygen of an adjacent molecule. These interactions are visible as sharp spikes on the fingerprint plot at low di and de values.

Br···H/H···Br Contacts: The bromine atom can participate in halogen bonding and other weaker contacts with hydrogen atoms of neighboring molecules.

Cl···H/H···Cl Contacts: Similar to bromine, the chlorine atom can also engage in interactions with hydrogen atoms.

C-H···π Interactions: The hydrogen atoms can interact with the π-system of the bromophenyl ring.

Interactive Data Table: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact Type | Predicted Contribution (%) | Key Features on 2D Fingerprint Plot |

| H···H | ~40-50% | Large, diffuse central region |

| C-H···O / O···H | ~15-25% | Distinct wings |

| N-H···O / O···H | ~10-15% | Sharp spikes at low di/de |

| Br···H / H···Br | ~5-10% | Symmetrical wings |

| Cl···H / H···Cl | ~5-10% | Symmetrical wings |

| C···H / H···C | ~5-10% | Wings on either side of the diagonal |

| Other (C···C, Br···C, etc.) | <5% | Various smaller features |

Note: The exact percentages are hypothetical and would require experimental crystallographic data for precise calculation.

Topological Investigations (AIM, RDG) of Electron Density

To gain deeper insight into the nature of the chemical bonds and non-covalent interactions, topological analyses of the electron density, such as Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis, are employed. These methods are based on the calculated electron density (ρ(r)) and its derivatives.

Atoms in Molecules (AIM) Analysis:

The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. The analysis focuses on the properties at bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide crucial information about the nature of the interaction.

For covalent bonds , ρ(r) is high, and ∇²ρ(r) is large and negative.

For closed-shell interactions (like hydrogen bonds, van der Waals forces, and halogen bonds), ρ(r) is relatively low, and ∇²ρ(r) is positive.

The energy density relationship, specifically the ratio of kinetic energy density G(r) to potential energy density V(r) at the BCP, can further classify the interactions.

Interactive Data Table: Expected AIM Parameters for Interactions in this compound

| Interaction | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) | Nature of Interaction |

| N-H···O | 0.02 - 0.04 | > 0 | Strong hydrogen bond (partially covalent character) |

| C-H···O | 0.005 - 0.015 | > 0 | Weak to moderate hydrogen bond |

| C-H···Br | < 0.01 | > 0 | Weak van der Waals / weak hydrogen bond |

| C-H···Cl | < 0.01 | > 0 | Weak van der Waals / weak hydrogen bond |

| Br···Br/Cl | Variable | > 0 | Halogen-halogen interaction |

Note: These are typical ranges and the actual values would depend on the specific geometry from a crystal structure determination.

Reduced Density Gradient (RDG) Analysis:

RDG analysis is a powerful method for visualizing non-covalent interactions in real space. It is based on plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian of the electron density.

The resulting plot typically shows:

Strong attractive interactions (e.g., hydrogen bonds) as spikes in the low-density, negative sign(λ₂)ρ region.

Weak van der Waals interactions as spikes in the low-density, near-zero sign(λ₂)ρ region.

Strong repulsive interactions (steric clashes) as spikes in the low-density, positive sign(λ₂)ρ region.

For this compound, the RDG analysis would visually confirm the presence and nature of the N-H···O hydrogen bonds, weaker C-H···O, C-H···Br, and C-H···Cl interactions, and the broad van der Waals contacts that stabilize the crystal packing. The resulting 3D isosurfaces would provide a clear and intuitive map of these interactions within the molecular assembly.

Computational and Theoretical Investigations of 2 Chloroethyl N 2 Bromophenyl Carbamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-chloroethyl N-(2-bromophenyl)carbamate, DFT calculations offer a detailed understanding of its geometric, electronic, and spectroscopic properties.

Optimized Molecular Geometries and Conformational Analysis

The optimization of the molecular geometry of this compound using DFT, typically with a basis set such as B3LYP/6-31G+(d,p), reveals the most stable three-dimensional arrangement of its atoms. tandfonline.com The carbamate (B1207046) group itself can exist in syn and anti conformations due to the partial double bond character of the C-N bond, which restricts free rotation. nih.gov The energy difference between these rotamers is generally low, allowing for the existence of multiple stable conformers. nih.gov

Table 1: Predicted Bond Lengths and Angles for Key Structural Features of this compound (Illustrative Data based on similar structures)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-N (amide) Bond Length | ~1.36 Å |

| N-H Bond Length | ~1.01 Å |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.79 Å |

| O-C-N Bond Angle | ~110° |

| C-N-H Bond Angle | ~120° |

| Dihedral Angle (Phenyl-Carbamate) | 40-60° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-bromophenyl ring, with some contribution from the nitrogen and oxygen atoms of the carbamate group. semanticscholar.org Conversely, the LUMO is likely distributed over the carbonyl group and the phenyl ring, which can act as electron-accepting regions. semanticscholar.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Table 2: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Band Gap | 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the most negative potential (typically colored red or yellow) is anticipated around the carbonyl oxygen and the bromine atom, indicating these are sites prone to electrophilic attack. The hydrogen atom of the N-H group is expected to exhibit a positive potential (colored blue), making it a potential hydrogen bond donor. The chloroethyl moiety will also influence the electrostatic potential distribution.

Prediction of Spectroscopic Data (IR, Raman, NMR, UV-Vis) and Validation with Experimental Results

DFT calculations can accurately predict various spectroscopic properties of molecules. Theoretical vibrational spectra (IR and Raman) can be computed, and the frequencies are often scaled to improve agreement with experimental data. nih.gov For this compound, characteristic vibrational modes would include the N-H stretch, C=O stretch, and vibrations associated with the aromatic ring and the C-Cl and C-Br bonds. nih.govphyschemres.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the molecular structure. physchemres.org Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions responsible for UV-Vis absorption spectra. uwa.edu.au

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3400 |

| C=O | Stretching | 1700-1730 |

| C-N | Stretching | 1200-1300 |

| C-O | Stretching | 1050-1150 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-Cl | Stretching | 650-750 |

| C-Br | Stretching | 500-600 |

Analysis of Chemical Reactivity Descriptors (e.g., Fukui functions)

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. nih.gov Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the carbonyl carbon is a primary site for nucleophilic attack, while the nitrogen and oxygen atoms are susceptible to electrophilic attack.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. nih.gov Carbamate-containing compounds are well-known inhibitors of enzymes like acetylcholinesterase (AChE). tandfonline.comnih.gov

Molecular docking studies of this compound with a relevant biological target would involve placing the molecule into the active site of the protein to identify the most favorable binding pose. The interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine and chlorine atoms), would be analyzed to understand the basis of its potential biological activity. acs.orgmdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time in a simulated physiological environment. mdpi.comnih.gov MD simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can be used to calculate binding free energies, offering a more dynamic and accurate picture of the interaction. mdpi.comnih.gov

Ligand-Protein Interaction Prediction and Binding Site Characterization

The initial step in understanding the potential biochemical effects of a compound like this compound involves predicting its interactions with protein targets. Computational methods are indispensable for this purpose, offering insights into binding possibilities and mechanisms.

Structure-based methods, particularly molecular docking, are commonly employed to simulate the interaction between a ligand (the carbamate) and a protein. nih.gov This technique predicts the preferred orientation of the carbamate when bound to a target protein, allowing for the characterization of the binding site. For carbamates, a well-known target is the enzyme acetylcholinesterase (AChE), where they act as inhibitors. plos.org In a typical docking simulation, the this compound molecule would be placed into the active site of a protein like AChE to determine the most stable binding pose and to identify key amino acid residues involved in the interaction.

In addition to structure-based approaches, ligand-based methods can be utilized, which rely on the principle that structurally similar molecules often exhibit similar biological activities. nih.gov Furthermore, the increasing availability of large-scale biological data has enabled the development of machine learning and deep learning models to predict protein-ligand interactions with greater accuracy, forming a field often referred to as "chemogenomics". nih.govnih.gov These feature-based methods can use descriptors from both the ligand and the protein to predict potential interactions. nih.gov

Computational Assessment of Binding Affinities and Interaction Modes (e.g., Hydrogen Bonding, Pi-Stacking)

Once a potential binding pose is identified, the next step is to quantify the strength of the interaction and characterize the specific noncovalent forces at play. Molecular dynamics (MD) simulations are a powerful tool for this, providing a dynamic view of the ligand-protein complex over time and allowing for the assessment of its stability. mdpi.com

Alchemical free energy calculations, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be coupled with MD simulations to compute the relative binding free energy of a ligand to a protein. nih.govacs.org These methods provide a more accurate estimation of binding affinity compared to docking scores alone. For instance, studies on other carbamate adducts have used these techniques to determine that their binding affinity to receptors like GluR2 is comparable to that of natural agonists. nih.govscienft.com

The analysis of interaction modes reveals the specific forces stabilizing the complex. For carbamates, these commonly include:

Hydrogen Bonding: The carbamate moiety contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl and ester oxygens), which can form crucial hydrogen bonds with residues in the protein's active site. nih.gov

Pi-Stacking and Alkyl-π Interactions: The aromatic bromophenyl ring of this compound can engage in π-stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket. mdpi.comnih.gov CH-π interactions, where C-H bonds from the ligand interact with the aromatic rings of the protein, are also significant contributors to binding energy in many protein-ligand complexes. nih.gov

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a directional noncovalent interaction with nucleophilic atoms like oxygen or nitrogen, which can further stabilize the complex. rsc.orgsemanticscholar.org

Computational studies on resveratrol-based carbamates have revealed that π-stacking, alkyl-π interactions, and hydrogen bonding are key stabilizing interactions within the active site of butyrylcholinesterase. mdpi.com

Mechanistic Insights into Potential Biochemical Modulation

Computational methods can also provide mechanistic insights into how a compound might modulate biochemical pathways. For many carbamates, a primary mechanism of action is the covalent modification of target enzymes, particularly serine hydrolases. nih.gov

The carbamate functional group can act as a carbamylating agent. In enzymes like fatty acid amide hydrolase (FAAH) or acetylcholinesterase, a serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the carbamate. nih.gov This results in the formation of a stable, carbamylated enzyme that is catalytically inactive, a process known as covalent inhibition. nih.gov Computational modeling can be used to study the reaction pathway of this carbamylation process, identifying transition states and calculating activation energies to understand the kinetics of inhibition.

Studies on carbamate inhibitors of FAAH have shown that they covalently modify the active site serine nucleophile, and this understanding has been used to design more potent inhibitors. nih.gov Therefore, it is plausible that this compound could act as an inhibitor of similar enzymes through this carbamylation mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their chemical activities.

Development of Predictive Models for Carbamate Chemical Activities (excluding biological outcomes)

QSAR models are developed by correlating calculated molecular descriptors of a set of compounds with their experimentally determined activities. nih.gov For carbamates, QSAR models have been successfully developed to predict various properties. plos.orgnih.gov The process typically involves:

Data Set Preparation: A training set of carbamate molecules with known chemical activities is compiled.

Molecular Descriptor Calculation: A wide range of descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule in the set. plos.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the activity. plos.org

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of molecules. plos.orgscirp.org

A robust QSAR model for carbamates can then be used to predict the chemical activities of new, untested compounds like this compound based solely on its structure.

Identification of Key Molecular Descriptors Influencing Chemical Behavior

A significant outcome of QSAR studies is the identification of molecular descriptors that are most influential in determining a compound's activity. For carbamates, various studies have highlighted the importance of several types of descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), as well as the Hirshfeld charge on specific atoms, such as the carbonyl carbon. nih.gov These descriptors are crucial for understanding the reactivity of the carbamate group.

Topological and Structural Descriptors: These relate to the two-dimensional structure and connectivity of the molecule. The Connolly accessible area, for example, has been shown to correlate with the biological activity of carbamate derivatives. plos.org

Physicochemical Descriptors: Properties like hydrophobicity (often represented by LogP) and hydrogen bonding capacity are also frequently used in QSAR models for carbamates.

Table 1: Key Molecular Descriptors in Carbamate QSAR Models

| Descriptor Type | Descriptor Name | Description | Relevance to Carbamate Activity |

|---|---|---|---|

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Represents the ability of a molecule to accept electrons. | Correlates with the electrophilicity of the carbamate carbonyl carbon, influencing its susceptibility to nucleophilic attack. plos.orgnih.gov |

| Electronic | Hirshfeld Charge (qC) | Describes the partial atomic charge on a specific atom. | The charge on the carbonyl carbon is a local electronic descriptor related to reactivity. nih.gov |

| Electronic | Electronic Affinity (EA) | The energy change when an electron is added to a neutral atom or molecule to form a negative ion. | A global electronic descriptor associated with LUMO energy that has been used in carbamate QSTR models. nih.gov |

| Structural | Connolly Accessible Area | The surface area of a molecule that is accessible to a solvent. | Influences how the molecule fits into a binding site and interacts with its environment. plos.org |

| Physicochemical | Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds (donors) and N or O atoms (acceptors). | Determines the potential for hydrogen bonding, a key interaction in protein-ligand binding. |

In Silico Physicochemical Property Prediction and Drug-likeness Profiling

Computational tools are widely used to predict the physicochemical properties of molecules, which are critical determinants of their behavior in chemical and biological systems. For a compound like this compound, these predictions can provide early insights into its potential as a research tool or therapeutic agent.

Predicted physicochemical properties typically include:

Molecular Weight (MW): The mass of the molecule.

LogP: The logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

Topological Polar Surface Area (TPSA): The surface area of polar atoms, which correlates with membrane permeability.

Number of Hydrogen Bond Donors and Acceptors: Important for molecular interactions.

Number of Rotatable Bonds: Relates to conformational flexibility.

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. This is often evaluated using rules of thumb, such as Lipinski's Rule of Five, which sets criteria for the properties mentioned above. Various computational models can generate a "drug-likeness score" based on a compound's structural features.

Table 2: Predicted Physicochemical Properties and Drug-likeness Profile for this compound Note: These values are computationally predicted and may vary between different prediction algorithms. They are intended for illustrative purposes.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C9H9BrClNO2 | Defines the elemental composition of the molecule. |

| Molecular Weight | 278.53 g/mol | Within the typical range for small molecule drugs (< 500 g/mol). |

| XLogP3 | ~3.0 - 3.2 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Hydrogen Bond Donors | 1 | The N-H group in the carbamate linkage. |

| Hydrogen Bond Acceptors | 2 | The carbonyl and ester oxygen atoms. |

| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility. |

| Topological Polar Surface Area (TPSA) | ~38.3 Ų | Suggests good potential for oral bioavailability. |

| Lipinski's Rule of Five | 0 violations | The compound adheres to the guidelines for drug-likeness. |

Theoretical Solubility and Lipophilicity Parameter Evaluation

The solubility and lipophilicity of a compound are critical determinants of its pharmacokinetic profile. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (LogP), which measures the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase.

Table 1: Predicted Lipophilicity for a Structural Isomer

| Parameter | Predicted Value | Source |

|---|---|---|

| XlogP | 3.2 | PubChemLite uni.lu |

Note: Data is for the structural isomer 2-chloroethyl N-(4-bromophenyl)carbamate.

Analysis of Molecular Complexity and Rotatable Bond Counts

Molecular complexity is a concept used to describe the intricacy of a molecule's structure. It can be quantified using various metrics that consider factors like the number of atoms, bonds, rings, and chiral centers. The number of rotatable bonds is a simpler but important metric that influences a molecule's conformational flexibility and its ability to bind to target proteins.

For this compound, the molecular formula is C9H9BrClNO2 bldpharm.com. Analysis of its structure reveals a degree of complexity arising from the substituted phenyl ring and the carbamate side chain. While a specific complexity score from advanced algorithms is not published, the rotatable bond count can be determined by examining the structure. Rotatable bonds are generally defined as any single bond, not in a ring, bound to a non-terminal heavy (non-hydrogen) atom. For this molecule, there are several such bonds in the chloroethyl carbamate portion of the structure, affording it significant conformational flexibility.

Prediction of Absorption and Distribution Parameters (theoretical only)

Theoretical predictions of absorption, distribution, metabolism, and excretion (ADME) are crucial in the early stages of compound evaluation. These parameters are often derived from physicochemical properties like LogP and molecular weight.

The predicted lipophilicity of the isomer 2-chloroethyl N-(4-bromophenyl)carbamate (XlogP of 3.2) falls within a range that is often associated with good oral absorption uni.lu. Furthermore, computational tools can predict other parameters like the collision cross-section (CCS), which relates to the molecule's shape and size in the gas phase and can be an indicator of its diffusion and distribution characteristics. For the singly charged positive ion ([M+H]+) of the 4-bromo isomer, the predicted CCS is 148.7 Ų uni.lu. These theoretical values suggest that the molecule possesses characteristics favorable for passive diffusion across biological membranes.

Table 2: Predicted Distribution-Related Parameters for a Structural Isomer

| Adduct | Predicted CCS (Ų) | Source |

|---|---|---|

| [M+H]+ | 148.7 | PubChemLite uni.lu |

| [M+Na]+ | 160.2 | PubChemLite uni.lu |

| [M-H]- | 154.8 | PubChemLite uni.lu |

Note: Data is for the structural isomer 2-chloroethyl N-(4-bromophenyl)carbamate.

Structure Activity Relationship Sar Principles and Mechanistic Insights for Carbamate Function

The Carbamate (B1207046) Linkage: Structural Contribution to Molecular Interactions

The carbamate functional group (-O-CO-NH-) is a key structural motif that can be considered a hybrid of an amide and an ester. nih.gov This unique arrangement confers significant chemical stability and the ability to participate in and modulate a variety of molecular interactions. nih.govnih.govacs.org The stability of the carbamate group is partly due to resonance stabilization involving the nitrogen lone pair and the carbonyl group, which results in a planar structure with a significant rotational barrier around the C-N bond. nih.govacs.org

The carbamate linkage is an effective participant in hydrogen bonding, a critical factor in molecular recognition and the formation of stable complexes. It possesses both a hydrogen bond donor (the amide N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). nih.govacs.org This duality allows carbamates to engage in complex intra- and intermolecular hydrogen bond networks. acs.orgacs.org

The carbonyl oxygen is a strong hydrogen bond acceptor, a property that can be leveraged to control molecular conformation. Studies have shown that the presence of hydrogen bond donors, such as acetic acid, can stabilize specific rotamers of the carbamate group. nd.edu For instance, in a chloroform solution, acetic acid can form a double hydrogen bond with the syn rotamer of a phenyl carbamate, moderately stabilizing this conformation. nih.govnd.edu In contrast, the alkoxy oxygen of the carbamate is a much poorer hydrogen bond acceptor, a difference attributed to a combination of steric and electrostatic factors. nd.eduacs.org The N-H group's ability to donate a hydrogen bond is fundamental to its interaction with hydrogen bond acceptors in its environment.

| Functional Group | Role in Hydrogen Bonding | Interaction Strength | Example of Interaction |

|---|---|---|---|

| Amide N-H | Donor | Moderate to Strong | Interaction with acceptor atoms like oxygen or nitrogen |

| Carbonyl C=O | Acceptor | Strong | Stabilization of syn-rotamers with acids like acetic acid nd.edu |

| Ester C-O | Acceptor | Weak | Considered a much poorer acceptor than carbonyl oxygen acs.org |

Due to the partial double-bond character of the C–N bond from amide resonance, rotation is restricted, leading to the existence of distinct planar conformers, or rotamers, known as syn and anti (also referred to as cis and trans, respectively). acs.orgnd.edu The rotational energy barrier in carbamates is approximately 3–4 kcal/mol lower than in analogous amides, which is attributed to electronic and steric effects from the adjacent ester oxygen. nih.govacs.org